Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)-
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Overview
Description
Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)-: is a heterocyclic organic compound that features a pyridine ring substituted with a 1,5,5-trimethyl-2-imidazolin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- typically involves the reaction of pyridine derivatives with imidazoline precursors. One common method is the condensation of 2-chloropyridine with 1,5,5-trimethyl-2-imidazoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridine or imidazoline derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its anticancer and antimicrobial properties. It has demonstrated cytotoxic activity against certain cancer cell lines .
Industry: In the industrial sector, Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- is used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The imidazoline moiety plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Comparison: Pyridine, 2-(1,5,5-trimethyl-2-imidazolin-2-yl)- is unique due to the presence of the imidazoline moiety, which imparts distinct chemical and biological properties. Unlike other trimethylpyridine derivatives, this compound exhibits enhanced binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
CAS No. |
111980-45-1 |
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Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(1,5,5-trimethyl-4H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C11H15N3/c1-11(2)8-13-10(14(11)3)9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |
InChI Key |
ZNIDFJZKOGKNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(N1C)C2=CC=CC=N2)C |
Origin of Product |
United States |
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